molecular formula C16H28N2O B4878509 N-(1-adamantylmethyl)-N'-(sec-butyl)urea

N-(1-adamantylmethyl)-N'-(sec-butyl)urea

Cat. No. B4878509
M. Wt: 264.41 g/mol
InChI Key: GXHOPBPDTORSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-N'-(sec-butyl)urea, also known as ABA, is a chemical compound that has been widely studied for its various applications in scientific research. ABA is a urea derivative that has been found to be effective in regulating plant growth and development, as well as in treating various medical conditions. In

Scientific Research Applications

N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been extensively studied for its various applications in scientific research. One of the most significant applications of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is in the regulation of plant growth and development. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective in promoting seed germination, regulating stomatal closure, and inducing stress tolerance in plants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been studied for its potential use in the treatment of various medical conditions, such as diabetes, obesity, and cancer.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is not fully understood, but it is believed to involve the activation of specific receptors in cells. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to bind to and activate the PYR/PYL/RCAR family of receptors, which are involved in regulating various cellular processes. The activation of these receptors leads to the activation of downstream signaling pathways, which ultimately result in the desired physiological effects.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to have various biochemical and physiological effects on cells and organisms. In plants, N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to regulate the expression of genes involved in stress responses, such as those involved in the biosynthesis of protective compounds like proline and antioxidants. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has also been found to regulate the expression of genes involved in the regulation of stomatal closure, which helps to conserve water during periods of drought.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea in lab experiments is its high potency and specificity. N-(1-adamantylmethyl)-N'-(sec-butyl)urea has been found to be effective at very low concentrations, which makes it an ideal tool for studying specific cellular processes. However, one of the limitations of using N-(1-adamantylmethyl)-N'-(sec-butyl)urea is its potential toxicity at higher concentrations. Careful dosing and monitoring are required to ensure that the desired effects are achieved without causing harm to the cells or organisms being studied.

Future Directions

There are many potential future directions for the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. One area of research that is currently being explored is the development of new N-(1-adamantylmethyl)-N'-(sec-butyl)urea analogs that have improved potency and specificity. Another area of research is the identification of new receptors and signaling pathways that are involved in the physiological effects of N-(1-adamantylmethyl)-N'-(sec-butyl)urea. Additionally, the potential use of N-(1-adamantylmethyl)-N'-(sec-butyl)urea in the treatment of various medical conditions, such as diabetes and cancer, is an area of active investigation. Overall, the study of N-(1-adamantylmethyl)-N'-(sec-butyl)urea is likely to continue to yield important insights into the regulation of cellular processes and the treatment of human diseases.

Synthesis Methods

The synthesis of N-(1-adamantylmethyl)-N'-(sec-butyl)urea involves the reaction of 1-adamantylmethylamine with sec-butyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or N-methylmorpholine. The resulting product is a white crystalline solid that is soluble in organic solvents, such as chloroform and methanol.

properties

IUPAC Name

1-(1-adamantylmethyl)-3-butan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-3-11(2)18-15(19)17-10-16-7-12-4-13(8-16)6-14(5-12)9-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHOPBPDTORSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butan-2-yl-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.